molecular formula C9H15N3O4S B15056314 (3-(4-(Methylsulfonyl)tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine

(3-(4-(Methylsulfonyl)tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B15056314
M. Wt: 261.30 g/mol
InChI Key: WTLNBHKGXMEPLE-UHFFFAOYSA-N
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Description

(3-(4-(Methylsulfonyl)tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine (CAS 1707746-86-8) is a high-value chemical building block for pharmaceutical research and development. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in pharmacologically active molecules . The structure is further characterized by a tetrahydropyran ring with a methylsulfonyl group and a methanamine side chain, offering multiple vectors for chemical modification and interaction with biological targets. The primary research application of this compound is as a key intermediate in the design and synthesis of novel therapeutic agents. Its molecular framework is particularly relevant in the exploration of inhibitors for enzymes like the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology . The 1,2,4-oxadiazole moiety is a common feature in compounds investigated for their anticancer properties, as it can contribute to potent cytotoxicity and enzyme inhibitory effects by facilitating key hydrogen bond and hydrophobic interactions within enzyme active sites . Researchers utilize this compound to develop potential treatments for various conditions, leveraging its structure to optimize binding affinity and selectivity. The compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals appropriately using personal protective equipment and refer to the specific material safety data sheet (MSDS) for safe handling procedures.

Properties

Molecular Formula

C9H15N3O4S

Molecular Weight

261.30 g/mol

IUPAC Name

[3-(4-methylsulfonyloxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine

InChI

InChI=1S/C9H15N3O4S/c1-17(13,14)9(2-4-15-5-3-9)8-11-7(6-10)16-12-8/h2-6,10H2,1H3

InChI Key

WTLNBHKGXMEPLE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1(CCOCC1)C2=NOC(=N2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-(Methylsulfonyl)tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine involves multiple steps, starting with the preparation of the tetrahydro-2H-pyran-4-yl methanesulfonate . This intermediate is then reacted with appropriate reagents to form the final compound. The reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3-(4-(Methylsulfonyl)tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

(3-(4-(Methylsulfonyl)tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine: has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(4-(Methylsulfonyl)tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Oxadiazol-5-yl Methanamines

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents at Position 3 Molecular Weight Purity (%) Key Features/Applications References
Target Compound C10H17N3O3S 4-(Methylsulfonyl)tetrahydro-2H-pyran 283.33 g/mol N/A Enhanced polarity, cyclic ether for stability
(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride C9H9FN3O·HCl 4-Fluorophenyl 245.65 g/mol ≥95% Potential CNS targeting (fluorine substituent)
(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine C12H14N3O3 3,4-Dimethoxyphenyl 248.26 g/mol N/A Improved lipophilicity for membrane permeation
[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine C8H8N4O Pyridin-2-yl 176.17 g/mol 98% Chelation potential via pyridine nitrogen
(3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride C13H18N3O·HCl 4-tert-Butylphenyl 283.77 g/mol ≥95% Bulky substituent for steric hindrance
(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride C10H12N3O·HCl p-Tolyl 229.68 g/mol 95% Methyl group for hydrophobic interactions

Key Structural and Functional Differences

  • Substituent Effects: Target Compound: The 4-(methylsulfonyl)tetrahydro-2H-pyran group introduces both sulfonyl polarity and a rigid, oxygen-containing ring. This combination may improve solubility compared to purely aromatic analogs (e.g., phenyl derivatives) while maintaining metabolic resistance due to the cyclic ether . Aromatic Substituents: Compounds like the 4-fluorophenyl and p-tolyl derivatives prioritize lipophilicity, favoring blood-brain barrier penetration or protein-binding interactions. Heteroaromatic Substituents: The pyridin-2-yl analog (C8H8N4O) introduces a basic nitrogen, enabling pH-dependent solubility and metal coordination, which is absent in the target compound .
  • Physicochemical Properties: The methylsulfonyl group in the target compound increases polarity (logP ~1.5 estimated) compared to tert-butylphenyl (logP ~3.5) or p-tolyl (logP ~2.8) analogs. This could reduce passive diffusion but improve aqueous solubility for intravenous formulations. Hydrochloride salts (e.g., 4-fluorophenyl and p-tolyl analogs) enhance crystallinity and stability, though the target compound’s free base form may offer flexibility in salt formation .
  • The tetrahydro-2H-pyran ring may mimic sugar moieties, suggesting applications in glycosidase inhibition . Pyridinyl and dimethoxyphenyl analogs are frequently explored in anticancer and anti-inflammatory research due to their electron-rich aromatic systems .

Q & A

What are the recommended synthetic routes for (3-(4-(Methylsulfonyl)tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves three key steps:

Formation of the tetrahydro-2H-pyran-4-yl core : The methylsulfonyl group can be introduced via sulfonation of a pre-formed tetrahydro-2H-pyran intermediate using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Oxadiazole ring construction : Cyclocondensation of amidoximes with activated carbonyl derivatives (e.g., using POCl₃ as a dehydrating agent) is a common method. For example, highlights cyclization at 120°C with POCl₃ to form 1,2,4-oxadiazoles .

Methanamine functionalization : The amine group can be introduced via nucleophilic substitution or reductive amination. demonstrates alkylation of oxadiazole intermediates with bromomethylamine derivatives in methanol under basic conditions (e.g., NaOH) .
Optimization : Yield and purity depend on reaction time, temperature, and stoichiometry. For instance, excess POCl₃ improves cyclization efficiency, while inert atmospheres (N₂/Ar) reduce oxidation side products .

How can spectroscopic techniques (NMR, IR, Mass Spectrometry) be optimized to confirm the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR :
    • The methylsulfonyl group (-SO₂CH₃) appears as a singlet at ~3.0–3.3 ppm (¹H) and ~40–45 ppm (¹³C).
    • The oxadiazole ring protons resonate at 8.5–9.0 ppm (¹H), while the tetrahydro-2H-pyran oxygenated carbons show signals at 60–80 ppm (¹³C) .
  • IR : Strong absorption bands at 1150–1250 cm⁻¹ (S=O stretch) and 1600–1650 cm⁻¹ (C=N/C-O in oxadiazole) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₁₀H₁₄N₃O₃S⁺, exact mass 256.0753). Fragmentation patterns include loss of -SO₂CH₃ (64 Da) and cleavage of the oxadiazole ring .
    Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities <1% .

What strategies are effective for introducing the methylsulfonyl group onto the tetrahydro-2H-pyran ring, and what are common side reactions?

Answer:

  • Sulfonation : React tetrahydro-2H-pyran-4-ol with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., Et₃N) at 0–5°C to minimize esterification side products .
  • Oxidation : Alternatively, oxidize a methylthio (-SMe) precursor using H₂O₂ or mCPBA in acetic acid to form the sulfonyl group .
    Side Reactions :
    • Over-oxidation to sulfonic acids (-SO₃H) if reaction conditions are too harsh.
    • Ester formation if hydroxyl groups are unprotected during sulfonation .

How does the electronic environment of the oxadiazole ring affect the compound's reactivity in further functionalization reactions?

Answer:
The 1,2,4-oxadiazole ring is electron-deficient due to the electronegative N and O atoms, making it susceptible to nucleophilic attack at the C-5 position (adjacent to the methanamine group).

  • Electrophilic Substitution : The methylsulfonyl group further withdraws electrons, enhancing reactivity at C-5. For example, bromination or nitration occurs selectively here .
  • Nucleophilic Reactions : The amine group (-CH₂NH₂) can undergo acylation or Schiff base formation. shows thiol-alkylation reactions using alkyl halides under basic conditions .

What in vitro assays are suitable for evaluating the biological activity of this compound, considering its structural features?

Answer:

  • Enzyme Inhibition Assays : Test against serine/threonine kinases or cytochrome P450 isoforms (e.g., CYP3A4) due to the oxadiazole’s metal-chelating potential .
  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
  • Cellular Uptake Studies : Fluorescent tagging (e.g., FITC conjugation via the amine group) to assess permeability in Caco-2 or HEK293 cell lines .

What computational methods (e.g., DFT, molecular docking) are applicable to study the compound's conformation and potential interactions with biological targets?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps and nucleophilic/electrophilic sites. used DFT to analyze triazole-thione tautomerism .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like EGFR or HIV protease. The oxadiazole ring often forms hydrogen bonds with active-site residues .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

How can chromatographic techniques be tailored to separate and analyze this compound from complex reaction mixtures?

Answer:

  • HPLC : Use a reversed-phase C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30 to 50:50 gradient over 20 min). Detection at 254 nm for the oxadiazole chromophore .
  • TLC : Silica gel GF₂₅₄ plates eluted with ethyl acetate:hexane (3:7); visualize under UV or with ninhydrin spray (reacts with primary amine) .
  • Prep-Scale Purification : Flash chromatography (silica gel, dichloromethane/methanol 9:1) for gram-scale isolation .

What are the stability profiles of this compound under various storage conditions, and how can degradation products be identified?

Answer:

  • Storage : Store at –20°C in amber vials under argon to prevent oxidation. Aqueous solutions (pH 7.4 PBS) degrade within 72 hours at 25°C, forming sulfonic acid derivatives .
  • Degradation Pathways :
    • Hydrolysis of the oxadiazole ring in acidic/basic conditions to yield amidoxime intermediates.
    • Oxidation of the methylsulfonyl group to sulfonic acid under prolonged light exposure .
  • Analysis : LC-MS/MS to identify degradation products; compare with synthetic standards .

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